molecular formula C13H11F4N3S B2562836 N-ethyl-4-[(4-fluorophenyl)sulfanyl]-6-(trifluoromethyl)-2-pyrimidinamine CAS No. 339011-02-8

N-ethyl-4-[(4-fluorophenyl)sulfanyl]-6-(trifluoromethyl)-2-pyrimidinamine

Cat. No.: B2562836
CAS No.: 339011-02-8
M. Wt: 317.31
InChI Key: VOVYJRQSBKJRBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-ethyl-4-[(4-fluorophenyl)sulfanyl]-6-(trifluoromethyl)-2-pyrimidinamine is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a pyrimidine ring substituted with an ethyl group, a fluorophenyl sulfanyl group, and a trifluoromethyl group, making it a versatile molecule in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-4-[(4-fluorophenyl)sulfanyl]-6-(trifluoromethyl)-2-pyrimidinamine typically involves multi-step organic reactionsThe trifluoromethyl group is often introduced via radical trifluoromethylation, a process that has been extensively studied for its efficiency and selectivity .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of catalysts and specific reagents can also enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-4-[(4-fluorophenyl)sulfanyl]-6-(trifluoromethyl)-2-pyrimidinamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are crucial for achieving the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the fluorophenyl ring .

Scientific Research Applications

N-ethyl-4-[(4-fluorophenyl)sulfanyl]-6-(trifluoromethyl)-2-pyrimidinamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-ethyl-4-[(4-fluorophenyl)sulfanyl]-6-(trifluoromethyl)-2-pyrimidinamine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives with fluorophenyl and trifluoromethyl groups. Examples include:

Uniqueness

N-ethyl-4-[(4-fluorophenyl)sulfanyl]-6-(trifluoromethyl)-2-pyrimidinamine is unique due to the presence of the ethyl group, which can influence its pharmacokinetic properties and biological activity.

Properties

IUPAC Name

N-ethyl-4-(4-fluorophenyl)sulfanyl-6-(trifluoromethyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F4N3S/c1-2-18-12-19-10(13(15,16)17)7-11(20-12)21-9-5-3-8(14)4-6-9/h3-7H,2H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOVYJRQSBKJRBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=CC(=N1)SC2=CC=C(C=C2)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F4N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.